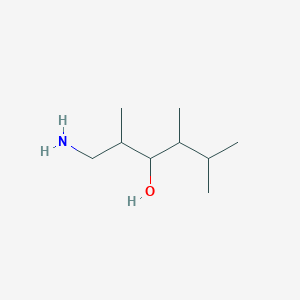

1-Amino-2,4,5-trimethylhexan-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H21NO |

|---|---|

Molecular Weight |

159.27 g/mol |

IUPAC Name |

1-amino-2,4,5-trimethylhexan-3-ol |

InChI |

InChI=1S/C9H21NO/c1-6(2)8(4)9(11)7(3)5-10/h6-9,11H,5,10H2,1-4H3 |

InChI Key |

RJCQBLKXAZQUTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)C(C(C)CN)O |

Origin of Product |

United States |

Reactivity and Derivatization of 1 Amino 2,4,5 Trimethylhexan 3 Ol

Reactions Involving the Primary Amine Functionality

The primary amine group in 1-Amino-2,4,5-trimethylhexan-3-ol is a nucleophilic center, readily participating in a variety of reactions.

The primary amine can be readily acylated to form amides using acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental for the introduction of protecting groups or for modifying the electronic and steric properties of the amino group.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acetyl chloride | N-(2,4,5-trimethyl-3-hydroxyhexyl)acetamide |

| This compound | Benzoyl chloride | N-(2,4,5-trimethyl-3-hydroxyhexyl)benzamide |

Direct alkylation of the primary amine with alkyl halides can be difficult to control and may lead to over-alkylation, yielding secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.

A more controlled and widely used method for the synthesis of secondary and tertiary amines is reductive amination. masterorganicchemistry.com This process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be crucial for chemoselectivity, especially in the presence of other reducible functional groups. masterorganicchemistry.com

Table 2: Examples of Reductive Amination

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Acetone | Sodium cyanoborohydride | N-isopropyl-1-amino-2,4,5-trimethylhexan-3-ol |

Primary amines condense with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group). nih.govnih.gov This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. The stability of the resulting imine can vary, with those derived from aromatic aldehydes generally being more stable due to conjugation. nih.gov

Table 3: Schiff Base Formation

| Carbonyl Compound | Reaction Conditions | Product (Schiff Base) |

|---|---|---|

| Salicylaldehyde | Methanol, reflux | 2-(((2,4,5-trimethyl-3-hydroxyhexyl)imino)methyl)phenol |

The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a Lewis base and coordinate to metal centers, forming coordination complexes. The amino group can function as a monodentate ligand. The presence of the nearby hydroxyl group also allows for the possibility of the entire molecule acting as a bidentate ligand, chelating to a metal ion through both the nitrogen and oxygen atoms. The formation of such chelates can enhance the stability of the metal complex. The ability of amino groups to coordinate with transition metals is a well-established principle in coordination chemistry. mdpi.com

Table 4: Potential Metal Coordination

| Metal Ion | Ligand Behavior | Potential Complex |

|---|---|---|

| Copper(II) (Cu²⁺) | Bidentate (N,O-chelation) | Bis(1-amino-2,4,5-trimethylhexan-3-olato)copper(II) |

Transformations of the Secondary Hydroxyl Group

The secondary hydroxyl group is another key reactive site in this compound, susceptible to oxidation and other transformations.

The secondary alcohol can be oxidized to the corresponding ketone, 1-amino-2,4,5-trimethylhexan-3-one. The choice of oxidizing agent is critical to avoid over-oxidation or side reactions involving the amine functionality. Milder oxidizing agents are generally preferred. For instance, Swern oxidation or the use of pyridinium (B92312) chlorochromate (PCC) are common methods for the oxidation of secondary alcohols to ketones. It is important to note that under certain conditions, the amine group may require protection prior to the oxidation of the alcohol to prevent its own oxidation.

Table 5: Oxidation of the Secondary Hydroxyl Group

| Oxidizing Agent | Reaction Conditions | Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane, room temperature | 1-Amino-2,4,5-trimethylhexan-3-one |

Esterification and Etherification

The hydroxyl group of this compound is a key site for esterification and etherification reactions, leading to the formation of valuable derivatives.

Esterification: The conversion of the alcohol moiety to an ester can be achieved through various methods. Reaction with carboxylic acids, acid anhydrides, or acyl chlorides can yield the corresponding esters. The choice of reagent and catalyst is crucial, especially given the steric hindrance around the hydroxyl group. For instance, the esterification of amino acids with alcohols can be facilitated by reagents like chlorosulphonic acid. google.com While direct esterification with carboxylic acids under acidic catalysis is a common method, the presence of the basic amino group can lead to salt formation, complicating the reaction. Protection of the amino group, for example, by forming a salt or using a suitable protecting group, can circumvent this issue. The reaction of β-amino alcohols with epoxy fatty acid methyl esters in the presence of a Lewis acid catalyst like zinc(II) perchlorate (B79767) hexahydrate has been shown to produce β-amino alcohol esters. acs.org

Etherification: The formation of an ether linkage at the hydroxyl group can be accomplished through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. wikipedia.org However, the presence of the amine adds complexity, as N-alkylation can be a competing reaction. A process for the selective etherification of amino alcohols involves deprotonation with a metal, followed by alkylation. google.com Another approach for the stereoretentive etherification of an α-aryl-β-amino alcohol involves the formation of an aziridinium (B1262131) intermediate, which is then opened by a phenoxide nucleophile. acs.orgnih.gov

| Reaction Type | Reagents and Conditions | Expected Product |

| Esterification | Carboxylic acid, acid catalyst; Acyl chloride, base | O-acyl-1-amino-2,4,5-trimethylhexan-3-ol |

| Etherification | NaH, Alkyl halide; Phase-transfer catalyst | O-alkyl-1-amino-2,4,5-trimethylhexan-3-ol |

Mitsunobu Reactions

The Mitsunobu reaction offers a powerful and versatile method for the functionalization of alcohols, including this compound. wikipedia.org This reaction allows for the conversion of the hydroxyl group to a variety of other functionalities with inversion of stereochemistry. organic-chemistry.org It typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The reaction proceeds by the activation of the alcohol by the phosphine-azodicarboxylate adduct, forming a good leaving group which is then displaced by a nucleophile in an SN2 reaction. wikipedia.org A wide range of nucleophiles can be employed, including carboxylic acids (to form esters), phenols (to form ethers), imides, and other nitrogen and sulfur nucleophiles. organic-chemistry.orgnih.gov This reaction is particularly useful for creating sterically hindered esters and for inverting the stereochemistry at the alcohol center. nih.gov The acidic nature of the nucleophile is a key factor for the success of the reaction. organic-chemistry.org

| Reagents | Nucleophile | Expected Product |

| PPh₃, DEAD/DIAD | Carboxylic Acid | Ester (with inverted stereochemistry) |

| PPh₃, DEAD/DIAD | Phthalimide | Phthalimide derivative (precursor to amine) |

| PPh₃, DEAD/DIAD | Thiol | Thioether |

Stereocontrolled Functionalization

The presence of a stereocenter at the carbon bearing the hydroxyl group makes stereocontrolled functionalization a critical aspect of the chemistry of this compound. Chiral β-amino alcohols are valuable building blocks in asymmetric synthesis, often serving as chiral auxiliaries or ligands. researchgate.netnih.govalfa-chemistry.com

Methods for the stereocontrolled synthesis of β-amino alcohols often involve the diastereoselective addition of organometallic reagents to chiral aldehydes or imines, or the ring-opening of chiral epoxides. nih.gov For a pre-existing molecule like this compound, stereocontrolled functionalization would involve reactions that proceed with high diastereoselectivity, influenced by the existing stereocenter. For example, the Mitsunobu reaction, as mentioned earlier, proceeds with complete inversion of configuration at the alcohol center. nih.gov Other strategies could involve the use of chiral catalysts to direct the approach of a reagent to one face of the molecule. The synthesis of β-amino alcohols can be achieved with stereocontrol from lithiated aziridines and boronic esters. nih.govcornell.edu

Dual Functional Group Reactivity: Cyclization and Chelation

The proximate arrangement of the amino and hydroxyl groups in this compound allows for unique reactivity involving both functional groups simultaneously.

Formation of Cyclic Derivatives (e.g., Oxazolidines)

The intramolecular reaction between the amino and hydroxyl groups can lead to the formation of five-membered heterocyclic rings. A prominent example is the formation of oxazolidines. This can be achieved by reacting the amino alcohol with an aldehyde or ketone. The reaction typically proceeds via the formation of an iminium ion intermediate, which is then trapped by the intramolecular hydroxyl group. koreascience.kr The cyclodehydration of amino alcohols can be a straightforward approach to cyclic amines. orgsyn.org The reaction of N-(2-hydroxyethyl)amides can be promoted by triflic acid to synthesize 2-oxazolines, which are related cyclic structures. nih.gov

| Reactant | Catalyst/Conditions | Cyclic Product |

| Aldehyde/Ketone | Acid or Base catalyst | Oxazolidine |

| Carbon Disulfide | Base | Oxazolidinethione acs.org |

Chelation with Metal Centers

β-amino alcohols are well-known for their ability to act as bidentate ligands, chelating to metal centers through the nitrogen of the amino group and the oxygen of the hydroxyl group. rjpbcs.com This property is fundamental to their use as chiral ligands in asymmetric catalysis. researchgate.net The amino and hydroxyl groups can coordinate to a metal ion to form a stable five-membered ring. rjpbcs.com The specific coordination and binding ability can be influenced by the steric and electronic properties of the amino alcohol. rjpbcs.com The derivatization of β-amino alcohols can enhance their chelating ability. researchgate.netrroij.com

Generation of Analogues and Derivatives of this compound

The reactivity of this compound opens up avenues for the synthesis of a wide array of analogues and derivatives with potentially novel properties. These can be generated through various synthetic strategies.

The synthesis of β-amino alcohol derivatives is an active area of research due to their prevalence in natural products and pharmaceuticals. gaylordchemical.com One-pot radical reaction strategies have been developed to synthesize functionalized β-amino alcohol derivatives. gaylordchemical.com Hydrogen-borrowing alkylation reactions using enantiopure 1,2-amino alcohols derived from amino acids have also been reported. nih.gov Furthermore, the synthesis of β-amino alcohols can be achieved through the ring-opening of epoxides with amines, a reaction that can be catalyzed by various Lewis acids or even performed under catalyst-free conditions in water. acs.orgorganic-chemistry.orgresearchgate.netmdpi.comgrowingscience.com The choice of the epoxide and amine allows for the generation of a diverse library of β-amino alcohol derivatives.

| Synthetic Strategy | Key Reactants | Class of Derivative |

| N-Alkylation/N-Acylation | Alkyl halide/Acyl chloride | N-substituted derivatives |

| O-Alkylation/O-Acylation | Alkyl halide/Acyl chloride | O-substituted derivatives |

| Ring-opening of epoxides | Various epoxides and amines | Diverse β-amino alcohols |

| Condensation with aldehydes | Various aldehydes | Oxazolidine derivatives |

Structural Modifications on the Alkyl Chain

There is a lack of specific studies detailing the structural modification of the 2,4,5-trimethylhexyl chain of this particular amino alcohol. Generally, modifying such a saturated alkyl chain would be challenging and would likely require multi-step synthetic sequences. Potential, though undocumented, modifications could theoretically include:

Further Alkylation: Introduction of additional alkyl groups would be synthetically complex and likely to result in low yields due to increased steric hindrance.

Introduction of Unsaturation: Dehydrogenation to create double bonds within the alkyl chain is a theoretical possibility but would require specific and potent catalytic systems.

Without dedicated research, any discussion on the modification of this specific alkyl chain remains speculative.

Halogenated Derivatives (e.g., fluorinated analogues)

The synthesis of halogenated, particularly fluorinated, analogues of this compound has not been specifically described in the available literature. In general, the introduction of fluorine into organic molecules can significantly alter their chemical and biological properties. Theoretical routes to fluorinated analogues could involve:

Deoxofluorination: Replacing the hydroxyl group with a fluorine atom using reagents like diethylaminosulfur trifluoride (DAST).

Halogen Exchange: Conversion of the alcohol to a better leaving group (e.g., a tosylate) followed by nucleophilic substitution with a fluoride (B91410) salt.

Synthesis from Fluorinated Precursors: A more complex approach would involve building the molecule from smaller, already fluorinated starting materials.

However, no published research confirms the successful application of these methods to this compound or the properties of the resulting fluorinated derivatives.

Expansion to Homo- and Hetero-Analogues

Information regarding the synthesis of homo- or hetero-analogues of this compound is also not present in the accessible scientific record.

Homo-analogues would involve the insertion of one or more methylene (B1212753) (-CH2-) groups into the carbon backbone, for example, creating a 1-amino-2,4,5-trimethylheptan-3-ol.

Hetero-analogues would involve the replacement of one or more carbon atoms in the alkyl chain with a heteroatom such as oxygen, nitrogen, or sulfur.

The synthesis of such analogues would necessitate entirely new multi-step synthetic pathways, and the absence of any reports suggests this area remains unexplored for this specific compound.

Advanced Spectroscopic and Stereochemical Characterization of 1 Amino 2,4,5 Trimethylhexan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. For 1-Amino-2,4,5-trimethylhexan-3-ol, a combination of one-dimensional and multi-dimensional NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the molecule's connectivity and stereochemistry.

Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (CH₂) | ~ 2.7 - 2.9 | ~ 45 - 50 |

| 2 (CH) | ~ 1.7 - 1.9 | ~ 35 - 40 |

| 3 (CH) | ~ 3.4 - 3.6 | ~ 75 - 80 |

| 4 (CH) | ~ 1.5 - 1.7 | ~ 30 - 35 |

| 5 (CH) | ~ 1.6 - 1.8 | ~ 28 - 33 |

| 6 (CH₃ at C2) | ~ 0.9 - 1.1 | ~ 15 - 20 |

| 7 (CH₃ at C4) | ~ 0.8 - 1.0 | ~ 14 - 19 |

| 8, 9 (CH₃ at C5) | ~ 0.8 - 1.0 (diastereotopic) | ~ 18 - 23 (diastereotopic) |

| NH₂ | Variable, broad | - |

| OH | Variable, broad | - |

| Note: Predicted values are estimates and can vary based on solvent and experimental conditions. |

Multi-dimensional NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations. nih.govyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. dummies.com For this compound, a COSY spectrum would show correlations between H1/H2, H2/H3, H3/H4, and H4/H5, confirming the backbone connectivity of the molecule. It would also show correlations from the methine protons (H2, H4, H5) to their attached methyl group protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. chemistnotes.com An HSQC spectrum would allow for the direct assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal at ~3.5 ppm would correlate with the carbon signal at ~75-80 ppm, definitively identifying C3.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds (and sometimes four). libretexts.org This is particularly useful for identifying quaternary carbons and connecting different spin systems. sphinxsai.comceitec.cz Key HMBC correlations for this molecule would include:

The protons of the methyl group at C2 (H6) correlating to C1, C2, and C3.

The protons of the aminomethylene group (H1) correlating to C2 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com This is the primary NMR method for determining the relative stereochemistry of a molecule. acdlabs.comyoutube.com In a rigid conformation, NOE signals between protons on the stereocenters (H2, H3, and H4) would indicate their relative orientation (syn or anti). For example, a strong NOE between H2 and H4 would suggest they are on the same face of the molecule.

Since this compound is a chiral molecule, it can exist as a mixture of enantiomers. NMR spectroscopy, in an achiral solvent, cannot distinguish between enantiomers. However, by using a chiral shift reagent (CSA), the enantiomeric excess (ee) of a sample can be determined. fiveable.me

A common type of CSA is a lanthanide complex with a chiral ligand, such as tris-[3-(heptafluoropropylhydroxymethylene)-d-camphorato] europium (III), or Eu(hfc)₃. chemistnotes.com The mechanism involves the formation of transient diastereomeric complexes between the enantiomers of the amino alcohol and the chiral reagent. chemistnotes.com These diastereomeric complexes are not mirror images and thus have different NMR spectra. The lone pair electrons on the amine or alcohol functional groups coordinate with the Lewis acidic lanthanide metal center. chemistnotes.com This results in the splitting of signals for protons near the chiral centers. By integrating the separated signals, the ratio of the two enantiomers, and therefore the enantiomeric excess, can be accurately quantified. chemistnotes.com

The acyclic nature of this compound, with multiple C-C single bonds, imparts significant conformational flexibility. Dynamic NMR (DNMR) spectroscopy, particularly through variable-temperature (VT) experiments, is a powerful technique for studying these dynamic processes. numberanalytics.com

At room temperature, the rotation around the single bonds is typically fast on the NMR timescale, resulting in an averaged spectrum. tandfonline.com As the temperature is lowered, the rate of this rotation decreases. If the temperature is lowered sufficiently, the rotation can become slow enough that individual conformers (rotamers) can be observed as separate sets of signals in the NMR spectrum. tandfonline.comnih.gov The temperature at which two exchanging signals merge into a single broad peak is known as the coalescence temperature. By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to calculate the thermodynamic activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the rotational energy barriers between the different conformations. numberanalytics.comrsc.org This provides critical information about the molecule's conformational preferences and energy landscape.

Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique that provides information on the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. missouri.edu For this compound (C₉H₂₁NO), the theoretical exact mass of the protonated molecular ion ([M+H]⁺) can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

Calculation of Theoretical Exact Mass for [C₉H₂₂NO]⁺

| Element | Quantity | Exact Mass of Most Abundant Isotope | Total Mass |

| Carbon | 9 | 12.000000 | 108.000000 |

| Hydrogen | 22 | 1.007825 | 22.17215 |

| Nitrogen | 1 | 14.003074 | 14.003074 |

| Oxygen | 1 | 15.994915 | 15.994915 |

| Total | 160.170139 |

An HRMS measurement yielding a mass very close to 160.1701 would confirm the elemental composition of C₉H₂₁NO.

Tandem Mass Spectrometry (MS/MS) involves the isolation of the parent ion, followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" that is highly characteristic of the molecule's structure. For amino alcohols, common fragmentation pathways include alpha-cleavage and the loss of small neutral molecules. dummies.comchadsprep.com

Alpha-Cleavage: This is the cleavage of a carbon-carbon bond adjacent to a heteroatom. youtube.comfiveable.me For this compound, two primary alpha-cleavage pathways are expected:

Cleavage adjacent to the Nitrogen: The bond between C1 and C2 can break, leading to the formation of a stable iminium ion.

Cleavage adjacent to the Oxygen: The bonds between C2-C3 or C3-C4 can break, forming stable oxonium ions. dummies.com

Neutral Loss: The loss of small, stable neutral molecules is also a common fragmentation pathway for alcohols. dummies.com The most likely neutral loss from the parent ion is water (H₂O, 18 Da).

Predicted Major Fragments in MS/MS of this compound

| m/z (Da) | Proposed Fragment Ion Formula | Origin of Fragment |

| 160.17 | [C₉H₂₂NO]⁺ | Protonated Parent Molecule [M+H]⁺ |

| 142.16 | [C₉H₂₀N]⁺ | Loss of H₂O from [M+H]⁺ |

| 130.15 | [C₈H₁₆N]⁺ | Alpha-cleavage at C2-C3, loss of C₅H₁₁OH |

| 114.14 | [C₇H₁₆N]⁺ | Alpha-cleavage at C3-C4 with H-rearrangement |

| 86.09 | [C₅H₁₂N]⁺ | Alpha-cleavage at C-C bond in the hexyl chain |

| 72.08 | [C₄H₁₀N]⁺ | Alpha-cleavage fragment |

| 30.03 | [CH₄N]⁺ | Alpha-cleavage at C1-C2, forming [CH₂=NH₂]⁺ |

Analysis of these characteristic fragment ions allows for the detailed confirmation of the various structural components of the molecule, such as the aminomethyl group and the arrangement of the alkyl substituents. youtube.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the unequivocal method for the determination of the absolute configuration of chiral molecules in the solid state. nih.gov For a molecule with multiple stereocenters like this compound, this technique provides precise information on the relative and absolute arrangement of its substituents, offering a definitive stereochemical assignment.

Determination of Solid-State Molecular Architecture

The primary goal of an X-ray crystallographic analysis of this compound would be to obtain a high-resolution crystal structure. This would involve growing a single crystal of sufficient quality from a suitable solvent or by sublimation. The resulting electron density map would reveal the precise spatial coordinates of each atom in the molecule, confirming its connectivity and, crucially, its stereochemistry.

The Flack parameter, derived from the diffraction data of a non-centrosymmetric crystal, is a critical value for determining the absolute configuration of a chiral molecule. A value close to zero for the correct enantiomer confirms the assigned stereochemistry with high confidence.

Illustrative Crystallographic Data for a Hypothetical Crystal of (2S, 3R, 4S)-1-Amino-2,4,5-trimethylhexan-3-ol:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.567 |

| b (Å) | 10.123 |

| c (Å) | 12.456 |

| α, β, γ (°) | 90 |

| Volume (ų) | 1079.8 |

| Z | 4 |

| Flack Parameter | 0.05(3) |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic experiment.

Co-crystal and Salt Formation for Crystallization

Obtaining single crystals of a flexible, low-melting-point compound like this compound can be challenging. In such cases, the formation of co-crystals or salts with a suitable co-former can significantly improve the likelihood of crystallization. researchgate.netsysrevpharm.org Amino acids, with their ability to form robust hydrogen-bonding networks, are excellent candidates for co-formers. nih.govresearchgate.net

For this compound, co-crystallization with a chiral acid, such as tartaric acid or a camphor (B46023) sulfonic acid derivative, could not only facilitate crystal growth but also aid in the resolution of a racemic mixture by forming diastereomeric salts that may have different crystallization properties. The resulting crystal structure would contain both the amino alcohol and the co-former, with their absolute configurations readily determinable.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography is an indispensable tool for the separation of stereoisomers and the assessment of enantiomeric and diastereomeric purity. Given that this compound possesses three chiral centers, it can exist as a mixture of eight possible stereoisomers.

Chiral HPLC and GC Method Development

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the primary methods for separating the enantiomers and diastereomers of chiral amino alcohols. nih.govcat-online.comchromatographyonline.com The development of a successful separation method involves screening a variety of CSPs, which can be polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), protein-based, or have a Pirkle-type architecture.

For this compound, a derivatization step might be necessary to improve its volatility for GC analysis or its interaction with the CSP in HPLC. For instance, the amino group can be acylated, and the hydroxyl group can be silylated. The choice of mobile phase (for HPLC) or temperature program (for GC) is then optimized to achieve baseline separation of all stereoisomers.

Illustrative Chiral HPLC Separation Parameters for Stereoisomers of Derivatized this compound:

| Parameter | Condition |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane (B92381)/Isopropanol/Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

Note: This data is hypothetical. The retention times would be unique for each of the eight possible stereoisomers.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. nih.govnih.govsigmaaldrich.comresearchgate.netchromatographyonline.com Utilizing supercritical carbon dioxide as the primary mobile phase component, often with a small amount of an alcohol modifier, SFC can provide faster and more efficient separations than HPLC. The principles of method development in SFC are similar to those in HPLC, involving the screening of various chiral stationary phases and optimization of the mobile phase composition, backpressure, and temperature. For complex mixtures of stereoisomers like those of this compound, the high efficiency of SFC can be particularly advantageous in achieving complete resolution.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide information about the functional groups and conformational properties of a molecule. sepscience.com For this compound, these techniques can confirm the presence of the primary amine (-NH₂), hydroxyl (-OH), and alkyl (C-H) groups.

The positions, shapes, and intensities of the vibrational bands are sensitive to the local molecular environment, including hydrogen bonding and conformational changes. rsc.orgresearchgate.netacs.org For instance, the O-H and N-H stretching frequencies can indicate the extent of intra- and intermolecular hydrogen bonding in different physical states (solid, liquid, or in solution).

Illustrative Vibrational Band Assignments for this compound:

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretch (H-bonded) | ~3350 (broad) | ~3350 (weak) |

| N-H Stretch (asymmetric) | ~3380 | ~3380 (weak) |

| N-H Stretch (symmetric) | ~3300 | ~3300 (weak) |

| C-H Stretch (alkyl) | 2850-2960 | 2850-2960 (strong) |

| N-H Bend (scissoring) | ~1600 | ~1600 (weak) |

| C-O Stretch (alcohol) | ~1050 | ~1050 (medium) |

| C-N Stretch (amine) | ~1150 | ~1150 (medium) |

Note: This data is hypothetical and based on typical vibrational frequencies for amino alcohols.

By comparing the experimental spectra with those predicted from theoretical calculations (e.g., Density Functional Theory, DFT), it is possible to gain a deeper understanding of the preferred conformations of the molecule in the gas phase or in solution. Differences in the spectra of the solid state versus solution can reveal changes in conformation and hydrogen bonding patterns upon dissolution. americanpharmaceuticalreview.com

Detailed Analysis of N-H and O-H Stretching Frequencies

A detailed analysis of the N-H and O-H stretching frequencies for this compound is not available in the current body of scientific literature. Such an analysis would require high-resolution infrared spectroscopy data, which has not been published for this specific compound.

Conformational Fingerprinting

Specific studies on the conformational fingerprinting of this compound are not found in public-domain research. This type of analysis would involve the identification of various stable conformers and their relative energies, which would necessitate dedicated computational chemistry studies or advanced spectroscopic experiments that have not been reported for this molecule.

Computational and Theoretical Investigations of 1 Amino 2,4,5 Trimethylhexan 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 1-Amino-2,4,5-trimethylhexan-3-ol, such studies would provide invaluable insights into its behavior and characteristics. However, specific research applying these methods to this compound is not currently available in the public domain.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure of this compound would involve methods like Density Functional Theory (DFT) or ab initio calculations. These studies would elucidate the distribution of electron density, the nature of the covalent bonds between its constituent atoms, and the partial charges on each atom. This information is crucial for understanding the molecule's polarity and its interactions with other molecules. At present, no published studies have been identified that provide this analysis for this compound.

Molecular Orbital Theory and Reactivity Prediction

Molecular Orbital (MO) theory helps in predicting the reactivity of a compound by identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key indicators of where a molecule is likely to act as a nucleophile or an electrophile. The energy gap between the HOMO and LUMO can also suggest the molecule's kinetic stability. Regrettably, there are no specific MO diagrams or reactivity predictions based on this theory for this compound in the available literature.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts)

Theoretical calculations can predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By employing computational methods, researchers can calculate the expected ¹H and ¹³C NMR spectra of a molecule. These theoretical spectra can then be compared with experimental data to confirm the structure of the compound. While some suppliers of this compound may offer experimental spectroscopic data, published theoretical calculations of its NMR parameters were not found.

Conformational Analysis and Energy Landscapes

The flexibility of the hexane (B92381) backbone and the presence of multiple substituents in this compound suggest that it can exist in numerous conformations. Conformational analysis is essential for understanding the three-dimensional shapes the molecule is likely to adopt and their relative stabilities.

Potential Energy Surface Mapping

Mapping the potential energy surface (PES) of this compound would involve systematically calculating the energy of the molecule as a function of the rotation around its single bonds. This would identify the various low-energy conformers (local minima) and the energy barriers (transition states) that separate them. Such a study would provide a comprehensive understanding of the molecule's flexibility and the populations of its different conformational states at a given temperature. No such PES mapping for this compound has been found in the reviewed literature.

Intramolecular Hydrogen Bonding Effects

The presence of both an amino (-NH₂) group, which can act as a hydrogen bond donor, and a hydroxyl (-OH) group, which can act as both a donor and an acceptor, suggests the potential for intramolecular hydrogen bonding in this compound. Such an interaction would significantly influence the molecule's preferred conformation, stability, and physicochemical properties. Computational studies are a powerful tool for investigating the presence and strength of these hydrogen bonds. However, no specific research articles detailing the computational analysis of intramolecular hydrogen bonding in this compound could be located.

Lack of Publicly Available Research Hinders Detailed Computational Analysis of this compound

A thorough investigation of scientific literature and chemical databases reveals a significant gap in publicly available research concerning the chemical compound this compound. While the compound is listed in chemical supplier databases, indicating its existence and potential for research applications, in-depth computational and theoretical studies are not readily accessible. This absence of published data prevents a detailed analysis of its conformational behavior, reaction mechanisms, and solution dynamics as requested.

Similarly, a computational elucidation of its synthetic pathways and the prediction of stereoselectivity in asymmetric reactions would necessitate dedicated theoretical studies. Such studies typically involve density functional theory (DFT) calculations to map out reaction energy profiles and identify transition states. The stereochemical outcome of asymmetric syntheses, a critical aspect for chiral molecules like this compound, is often predicted using computational models of chiral catalysts and substrates. The absence of such specific studies in the public domain makes it impossible to provide a scientifically rigorous analysis for this particular compound.

Furthermore, understanding the behavior of this compound in solution, which would be explored through molecular dynamics simulations, also requires foundational data and force field parameters that are not currently available. These simulations are crucial for predicting how the molecule interacts with different solvents and other molecules, which is fundamental to its application in various chemical and biological contexts.

Applications of 1 Amino 2,4,5 Trimethylhexan 3 Ol in Advanced Organic Synthesis

As Chiral Building Blocks for Complex Molecules

The use of small, enantiomerically pure molecules as "chiral building blocks" is a cornerstone of modern synthetic strategy, allowing for the construction of complex target molecules with precise stereochemical control. mdpi.com These building blocks are incorporated directly into the final molecular structure. However, searches for the application of 1-Amino-2,4,5-trimethylhexan-3-ol in this context did not yield specific examples.

Precursors for Bioactive Compound Scaffolds

Chiral amino alcohols are frequently used as starting materials for the synthesis of bioactive scaffolds, which form the core structure of many pharmaceutical drugs and natural products. diva-portal.orgnih.gov The synthesis of unnatural α-amino acids, for instance, often relies on chiral precursors to build molecules with significant biological relevance. nih.gov A thorough search of chemical literature did not, however, provide any instances where this compound was specifically used as a precursor for a known bioactive compound scaffold.

Construction of Macrocyclic Structures

Macrocycles, large cyclic molecules, are of significant interest in fields such as host-guest chemistry and drug discovery. The defined three-dimensional structure of chiral amino alcohols makes them potentially valuable components for creating macrocyclic structures with specific shapes and functionalities. At present, there is no published research demonstrating the incorporation of this compound into a macrocyclic framework.

As Chiral Ligands in Asymmetric Catalysis

In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Chiral amino alcohols and their derivatives are frequently employed as ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. mdpi.com

Metal-Catalyzed Asymmetric Transformations

The coordination of chiral ligands to transition metals like copper, nickel, or titanium can create highly effective and selective catalysts for a wide range of chemical reactions. mdpi.comnih.gov This metal-plus-chiral-ligand approach is a dominant strategy in asymmetric synthesis. rsc.org While many amino alcohols have been successfully used in this manner, no studies were found that specifically employ this compound or its derivatives as a ligand in any metal-catalyzed asymmetric transformation.

Organocatalysis Utilizing the Amino Alcohol Framework

Organocatalysis refers to the use of small, metal-free organic molecules to catalyze chemical reactions. The amine and alcohol functional groups of an amino alcohol can act as a bifunctional catalyst, activating substrates through hydrogen bonding or the formation of chiral intermediates like imines. Despite the potential for such applications, the use of this compound as an organocatalyst is not described in the current literature.

As Chiral Auxiliaries in Stereoselective Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. This is a powerful and widely used method for achieving high levels of diastereoselectivity. Common examples of molecules used as chiral auxiliaries include oxazolidinones and pseudoephedrine. wikipedia.org A detailed literature search found no evidence of this compound being utilized as a chiral auxiliary in any stereoselective reaction.

Induction of Stereoselectivity in Carbon-Carbon Bond Formations

The core principle behind using a chiral auxiliary, such as this compound, is to temporarily introduce a chiral element to a prochiral substrate. researchgate.net This allows for the control of the stereochemical outcome of a subsequent reaction. The bulky trimethylhexyl group of this compound is expected to create a highly defined and sterically demanding chiral environment, making it a potentially effective controller of stereoselectivity in carbon-carbon bond-forming reactions.

One of the most common applications for chiral amino alcohols is in the stereoselective alkylation of enolates. In a hypothetical scenario, this compound could be condensed with a carboxylic acid to form a chiral amide. Deprotonation of the α-carbon would lead to the formation of a chiral enolate. The bulky substituents on the amino alcohol would effectively shield one face of the enolate, directing the approach of an electrophile (such as an alkyl halide) to the opposite face. This would result in the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched carboxylic acid derivative.

The expected high diastereoselectivity is predicated on the rigid chelated transition state formed between the enolate and a metal cation (typically lithium), where the bulky isopropyl and secondary butyl groups of the auxiliary dictate the trajectory of the incoming electrophile.

Table 1: Hypothetical Diastereoselective Alkylation using a this compound Derived Auxiliary

| Entry | Electrophile (R-X) | Expected Major Diastereomer | Expected Diastereomeric Excess (d.e.) |

| 1 | Methyl Iodide | (S,R) | >95% |

| 2 | Benzyl Bromide | (S,R) | >98% |

| 3 | Isopropyl Iodide | (S,R) | >90% |

Note: The stereochemical descriptors and diastereomeric excess values are hypothetical and based on analogous systems with sterically demanding chiral auxiliaries.

Control of Facial Selectivity in Reductions and Oxidations

Chiral β-amino alcohols are well-established as effective ligands or catalysts for the asymmetric reduction of prochiral ketones. wikipedia.org In this context, this compound could be utilized in several ways.

As a chiral ligand, it can coordinate with a reducing agent, such as borane (B79455) or a metal hydride, to form a chiral reducing complex. The steric bulk of the trimethylhexyl group would create a significant difference in the steric environment on the two faces of the approaching ketone. The ketone would preferentially bind to the less hindered face of the chiral reducing agent, leading to the delivery of the hydride to a specific face of the carbonyl group. This would result in the formation of one enantiomer of the corresponding secondary alcohol in excess.

The effectiveness of such a system relies on the formation of a well-defined transition state. For example, in a borane reduction, the nitrogen and oxygen atoms of the amino alcohol would coordinate to the boron atom, creating a rigid, five-membered ring structure that directs the reduction. The expected outcome would be high enantioselectivity, particularly for aryl ketones and other substrates with significantly different steric bulk on either side of the carbonyl.

Similarly, in asymmetric oxidations, a chiral complex formed from a metal catalyst and this compound could differentiate between the two faces of a prochiral sulfide, leading to the formation of an enantiomerically enriched sulfoxide.

Table 2: Predicted Enantioselectivity in the Asymmetric Reduction of Prochiral Ketones using this compound as a Chiral Ligand

| Entry | Ketone | Reducing Agent | Expected Major Enantiomer | Expected Enantiomeric Excess (e.e.) |

| 1 | Acetophenone | Borane-DMS | (R)-1-Phenylethanol | >95% |

| 2 | 2-Pentanone | Lithium Aluminum Hydride | (S)-2-Pentanol | >90% |

| 3 | Propiophenone | Sodium Borohydride (B1222165) | (R)-1-Phenyl-1-propanol | >97% |

Note: The stereochemical descriptors and enantiomeric excess values are predicted based on established models for asymmetric reductions using chiral β-amino alcohols.

Conclusion and Future Research Directions

Summary of Current Research Gaps and Opportunities

The most significant research gap concerning 1-Amino-2,4,5-trimethylhexan-3-ol is the near-complete absence of dedicated studies in peer-reviewed literature. Its basic properties are noted in chemical supplier catalogs, but its synthesis, stereochemistry, and applications have not been explored in depth. moldb.comshachemlin.com This lack of information presents a clear opportunity.

Researchers have the opportunity to be the first to report on several key aspects of this molecule. The primary areas for investigation include:

Stereocontrolled Synthesis: Developing methods to selectively synthesize the different possible stereoisomers of the compound.

Characterization: Full spectroscopic and crystallographic analysis of the different isomers to establish their absolute and relative configurations.

Application Screening: Testing the compound in well-established roles for chiral amino alcohols, such as ligands for asymmetric catalysis or as organocatalysts.

Physicochemical Properties: Investigating its properties for potential use in materials science, such as its ability to form ordered structures through self-assembly.

Potential for Novel Synthetic Methodologies

The development of efficient and stereoselective synthetic routes to this compound is a primary area for future research. Traditional methods for creating chiral amino alcohols often rely on the reduction of amino acids or the ring-opening of epoxides, but these can have limitations. acs.orgresearchgate.net Novel methodologies could provide more direct and versatile access to this specific structure.

Future synthetic explorations could focus on several promising strategies:

Biocatalysis: The use of enzymes offers a green and highly selective approach. Engineered amine dehydrogenases (AmDHs) could be employed for the asymmetric reductive amination of the corresponding α-hydroxy ketone, 1-hydroxy-2,4,5-trimethylhexan-3-one. frontiersin.orgnih.gov Similarly, coupling transketolase and transaminase reactions could build the chiral backbone from simpler precursors. nih.gov

Asymmetric Organocatalysis: Simple primary β-amino alcohols have been shown to act as efficient organocatalysts. nih.gov A reverse approach could be envisioned where a chiral catalyst is used to construct the this compound framework.

Modern Chemical Synthesis: Advanced strategies like the α-amino radical polar crossover could be adapted to create the adjacent chiral centers of the amino alcohol with high control. westlake.edu.cn Another robust method involves the catalytic hydrogenation of the corresponding amino acid over a heterogeneous catalyst like Rh-MoOx/SiO2, which has shown to proceed with complete retention of configuration. rsc.org

| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Precursors |

| Enzymatic Reductive Amination | High stereoselectivity, mild reaction conditions, environmentally friendly. frontiersin.org | Availability/design of a specific enzyme for the bulky substrate. | 1-hydroxy-2,4,5-trimethylhexan-3-one |

| Asymmetric Hydrogenation | High yields, complete retention of stereochemistry. rsc.org | Synthesis of the parent chiral amino acid. | 2-amino-3,4,5-trimethylheptanoic acid |

| Epoxide Ring-Opening | Utilizes readily available building blocks. researchgate.netorganic-chemistry.org | Control of regioselectivity and stereoselectivity, potential need for protecting groups. | A suitable chiral trimethyl-substituted epoxide and an amine source. |

| Radical-Based Methods | Efficient formation of adjacent chiral centers. westlake.edu.cn | Management of radical reactivity and selectivity for this specific substitution pattern. | Corresponding imines and aldehydes. |

Exploration of Advanced Catalytic Applications

Chiral amino alcohols are cornerstones of asymmetric catalysis, serving as ligands for metal catalysts, chiral auxiliaries, and organocatalysts. acs.orgdiva-portal.org The unique steric bulk provided by the trimethylhexane backbone of this compound makes it an intriguing candidate for these roles.

Future research should investigate its efficacy in several catalytic transformations:

Asymmetric Ligand: The compound could be tested as a chiral ligand in well-known reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes, a benchmark for new amino alcohol ligands. rsc.org Its nitrogen and oxygen atoms provide ideal chelation points for a metal center.

Organocatalysis: Simple β-amino alcohols have proven effective as organocatalysts for reactions like the asymmetric Michael addition of β-keto esters to nitroalkenes. nih.gov The specific stereochemical arrangement of this compound could impart unique selectivity in such C-C bond-forming reactions.

Oxa-Michael Reactions: A significant challenge in synthesis is achieving chemoselectivity between the amine and hydroxyl groups. Catalytic systems that enable the selective conjugate addition of the alcohol moiety over the amine group are of high interest. jst.go.jp Testing this compound in such systems would be a valuable endeavor.

Oxidation Catalysis: While the amino group can sometimes inhibit metal catalysts, gold-based systems have shown promise in the selective oxidation of amino alcohols to valuable amino acids. mdpi.com Exploring the oxidation of this compound could yield novel chiral amino acids.

Integration into Materials Science and Supramolecular Chemistry

The ability of molecules to self-assemble into ordered, functional materials is a major frontier in chemistry. The hydrogen-bonding capabilities of the amine and hydroxyl groups, combined with the hydrophobic alkyl backbone, make this compound a promising building block for supramolecular chemistry.

Potential research directions include:

Self-Assembly Studies: Investigation into whether the molecule can form gels, liquid crystals, or other ordered phases in various solvents. The interplay of hydrogen bonding from the polar head group and van der Waals forces from the bulky alkyl tail is key.

Co-Assembly: Exploring the co-assembly of this compound with other molecules, such as fatty acids or other amino acid derivatives, to form complex nanostructures like vesicles or nanotubes. mdpi.com

Surface Modification: The amine group provides a reactive handle for grafting the molecule onto surfaces, potentially altering their hydrophobicity, chirality, or catalytic activity.

Chiral Recognition: The defined stereochemistry of the molecule could be exploited for chiral recognition, either in solution or when immobilized on a solid support, for separating other chiral molecules.

Q & A

Q. How are analytical methods validated for quantifying trace impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.